molecular formula C11H13FN2S B5711884 1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea

1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea

Cat. No.: B5711884
M. Wt: 224.30 g/mol
InChI Key: ZGSCEJDTTFBMMC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the fluorophenyl group and the methylprop-2-en-1-yl group in its structure suggests potential unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea typically involves the reaction of 4-fluoroaniline with an isothiocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme can be represented as follows:

4-Fluoroaniline+IsothiocyanateThis compound\text{4-Fluoroaniline} + \text{Isothiocyanate} \rightarrow \text{this compound} 4-Fluoroaniline+Isothiocyanate→this compound

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2-methylprop-2-en-1-yl)thiourea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

    1-(4-Methylphenyl)-3-(2-methylprop-2-en-1-yl)thiourea: The presence of a methyl group instead of fluorine can influence its reactivity and applications.

Uniqueness

The presence of the fluorophenyl group in 1-(4-Fluorophenyl)-3-(2-methylprop-2-en-1-yl)thiourea imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-methylprop-2-enyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2S/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6H,1,7H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCEJDTTFBMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=S)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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